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Compound of Interest

Compound Name: NMS-P515

Cat. No.: B8609429

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism
of action, and preclinical development of NMS-P515, a potent and stereospecific inhibitor of
Poly(ADP-ribose) polymerase-1 (PARP-1). All quantitative data are summarized in structured
tables for clear comparison, and detailed methodologies for key experiments are provided.
Visualizations of the relevant signaling pathway and the experimental workflow are included to
facilitate understanding.

Introduction: The Rationale for a Stereospecific
PARP-1 Inhibitor

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER)
pathway, responsible for signaling and repairing DNA single-strand breaks (SSBs).[1] The
inhibition of PARP-1 prevents the repair of SSBs, which, during DNA replication, are converted
into more cytotoxic DNA double-strand breaks (DSBs). In cancers with deficiencies in other
DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous
recombination (HR), the accumulation of DSBs leads to synthetic lethality and tumor cell death.
This has established PARP-1 as a significant target in oncology.[2]

The development of NMS-P515 originated from the isoindolinone carboxamide chemical
series.[2] The primary goal was to enhance the binding efficiency and drug-like properties of
this scaffold by introducing a methyl substituent at the C1 position of the bicyclic core. This led
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to the identification of a stereocenter and the subsequent development of the potent and
stereospecific (S)-enantiomer, NMS-P515.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for NMS-P515 from biochemical,
cellular, and in vivo studies.

Table 1: Biochemical and Cellular Activity of NMS-P515

Parameter Value Cell Line/Assay Condition

Biochemical Activity

PARP-1 Kd 16 nM Biochemical assay

Cellular Activity

PARP-1 IC50 27 nM Hela cells
Selectivity

PARP-2 KD > 10 uM Biochemical assay
PARP-3 KD >10 uM Biochemical assay
TNKS-1 KD >10 pM Biochemical assay

Data sourced from Papeo G, et al. ACS Med Chem Lett. 2019.[3][4][5][6]

Table 2: In Vivo Efficacy of NMS-P515 in a Capan-1 Xenograft Model
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Maximal Tumor .
Maximum Body

Treatment Group Dosing Regimen Growth Inhibition .
Weight Loss

(TGI)

NMS-P515 80 mg/kg, oral, daily
48% 6%
(monotherapy) for 12 days

NMS-P515: 80 mg/kg,

oral, daily for 12 days;

Temozolomide: 62.5 79% 17%
mg/kg, 1V, daily for 5

NMS-P515 +

Temozolomide

days
Temozolomide 62.5 mg/kg, 1V, daily
46% 8%
(monotherapy) for 5 days

The Capan-1 pancreatic cancer model has a BRCA2 mutation. Data sourced from Papeo G, et
al. ACS Med Chem Lett. 2019.[7]

Table 3: Physicochemical and ADME Profile of NMS-P515

Parameter Value

Solubility (neutral pH) >225 uM

Plasma Protein Binding Slightly lower than its corresponding racemate
Cytochrome P450 Inhibition (CYPSs) IC50 > 31 uM

Oral Bioavailability 78%

Data sourced from the supplementary information of Papeo G, et al. ACS Med Chem Lett.
2019.[4][7]

Signaling Pathway and Mechanism of Action

NMS-P515 exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. The
diagram below illustrates the central role of PARP-1 in the DNA damage response and the
consequences of its inhibition.
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Caption: PARP-1 signaling in DNA repair and the mechanism of NMS-P515.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery
and preclinical evaluation of NMS-P515, as described in the primary literature.

Biochemical Assays (PARP-1, -2, -3, and TNKS-1
Inhibition)

The inhibitory activity of NMS-P515 against PARP enzymes was determined using biochemical
assays. The dissociation constant (Kd) was likely measured using a competition binding assay

format. A typical protocol would involve:

e Reagents: Recombinant human PARP-1, -2, -3, or TNKS-1 enzyme; a fluorescently labeled

PARP inhibitor tracer; assay buffer.
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Procedure: a. A dilution series of NMS-P515 is prepared. b. The recombinant PARP enzyme
and the fluorescent tracer are incubated with the different concentrations of NMS-P515 in a
microplate. c. The reaction is allowed to reach equilibrium. d. The fluorescence polarization
or a similar signal is measured, which is proportional to the amount of tracer bound to the
enzyme. e. The Kd value is calculated by fitting the data to a competition binding equation.

Cellular PARP-1 Inhibition Assay

The cellular potency (IC50) of NMS-P515 was assessed in HeLa cells. This is typically a
functional assay that measures the inhibition of PARP activity within the cell.

Cell Culture: HelLa cells are cultured under standard conditions.

Procedure: a. HeLa cells are seeded in a microplate and treated with a dilution series of
NMS-P515. b. DNA damage is induced using an agent like hydrogen peroxide to activate
PARP-1. c. Cells are lysed, and the level of poly(ADP-ribosyl)ation (PAR) is quantified using
an ELISA-based method with an anti-PAR antibody. d. The IC50 value is determined by
plotting the percentage of PAR inhibition against the concentration of NMS-P515.

In Vivo Antitumor Efficacy Study

The antitumor activity of NMS-P515 was evaluated in a mouse xenograft model using the
BRCA2-mutated Capan-1 human pancreatic cancer cell line.

¢ Animal Model: Female athymic nude mice are used.

e Procedure: a. Capan-1 cells are implanted subcutaneously into the flank of the mice. b.
When tumors reach a palpable size, the mice are randomized into treatment and control
groups. c. NMS-P515 is formulated in a suitable vehicle (e.g., methocel suspension) and
administered orally at the specified dose and schedule. d. For combination studies, a second
therapeutic agent (e.g., Temozolomide) is administered according to its own dosing regimen.
e. Tumor volume and body weight are measured regularly throughout the study. f. The
percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the
treated groups to the control group.

Physicochemical and ADME Profiling
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A series of in vitro assays were conducted to determine the absorption, distribution,
metabolism, and excretion (ADME) and physicochemical properties of NMS-P515. These likely
included:

o Solubility: Determined by adding the compound to a buffered solution at a specific pH and
measuring the concentration of the dissolved compound.

e Plasma Protein Binding: Assessed using methods like equilibrium dialysis or ultrafiltration to
determine the fraction of the compound bound to plasma proteins.

o Metabolic Stability: Evaluated by incubating NMS-P515 with liver microsomes or hepatocytes
and measuring the rate of its disappearance over time.

e Cytochrome P450 (CYP) Inhibition: The potential of NMS-P515 to inhibit major CYP isoforms
is tested using fluorescent or mass spectrometry-based assays with specific CYP substrates.

Experimental Workflow

The following diagram outlines the logical workflow from the initial concept to the preclinical
evaluation of NMS-P515.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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